

P 1060 solubility and stability data

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Compound of Interest

Compound Name: P 1060

Cat. No.: B1215913

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In-Depth Technical Guide: P-1060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on P-1060, a potassium channel opener. Due to the limited publicly accessible information, this document focuses on compiling the known details regarding its chemical identity and mechanism of action, while highlighting the current gaps in solubility and stability data.

Chemical Identity and Properties

P-1060 is a cyanoguanidine derivative developed by LEO Pharma A/S. It is identified by the following:

- Chemical Name: N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinylguanidine
- CAS Number: 60559-98-0 (Note: Some sources may also reference CAS 60559-94-6, which appears to be related and warrants further clarification)
- Molecular Formula: C₁₂H₁₇N₅
- Molecular Weight: 231.3 g/mol

Structure:

Caption: Chemical structure of P-1060.

Solubility Data

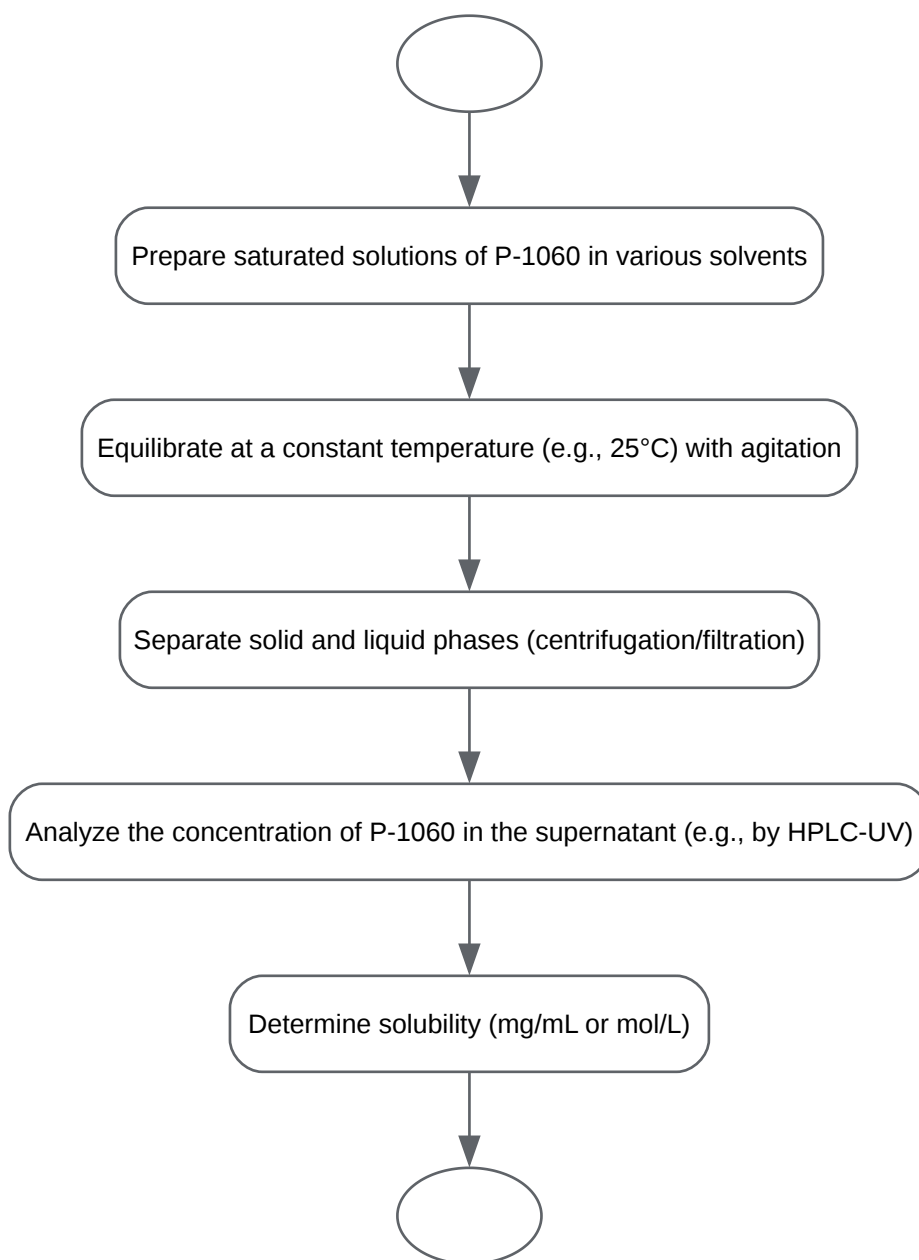
Quantitative solubility data for P-1060 in various solvents is not readily available in the public domain. Based on its chemical structure, which contains both polar (pyridine, cyanoguanidine) and non-polar (tert-amyl) moieties, its solubility is expected to vary across different solvent classes.

Table 1: Qualitative Solubility Profile of P-1060 (Predicted)

Solvent Class	Predicted Solubility	Rationale
Polar Protic	Likely soluble	Potential for hydrogen bonding with the amine and nitrile groups.
Polar Aprotic	Likely soluble	Dipole-dipole interactions with the polar functional groups.
Non-polar	Limited solubility	The non-polar tert-amyl group may provide some solubility, but the polar regions dominate.
Aqueous (pH-dependent)	Variable	The pyridine nitrogen can be protonated at acidic pH, potentially increasing aqueous solubility.

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the solubility of a compound like P-1060 involves the shake-flask method (OECD Guideline 105).



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Caption: General workflow for solubility determination.

Stability Data

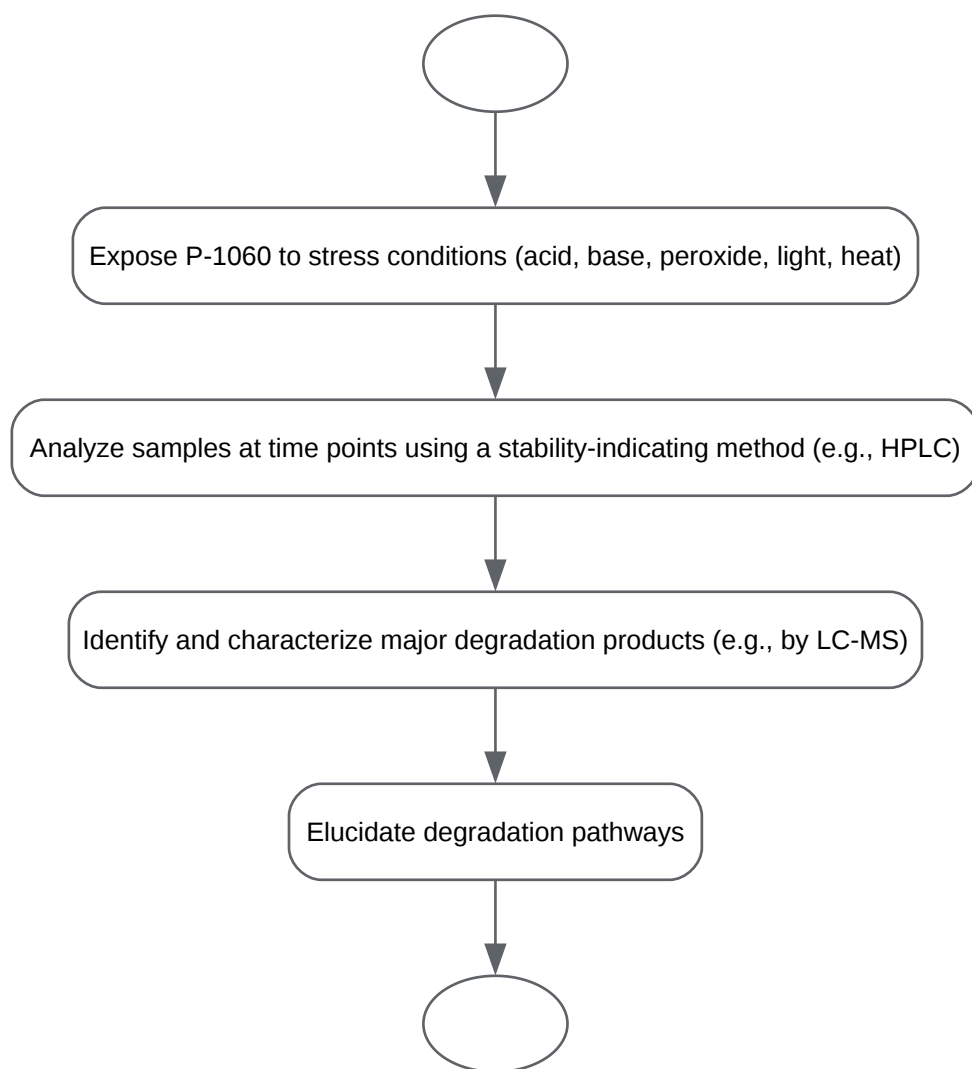
Detailed stability data for P-1060, including its degradation pathways and shelf-life under various conditions, is not publicly available. As a cyanoguanidine derivative, it may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Table 2: Potential Stability Concerns for P-1060

Condition	Potential Degradation Pathway
Acidic pH	Hydrolysis of the cyanoguanidine group.
Basic pH	Hydrolysis of the cyanoguanidine group.
Oxidative Stress	Oxidation of the pyridine ring or other susceptible moieties.
Photostability	Potential for photodegradation upon exposure to UV or visible light.
Temperature	Thermal degradation at elevated temperatures.

Experimental Protocol for Stability Testing (General Method):

Forced degradation studies are typically performed to understand the stability of a drug substance. This involves subjecting the compound to stress conditions as outlined in ICH Q1A(R2) guidelines.

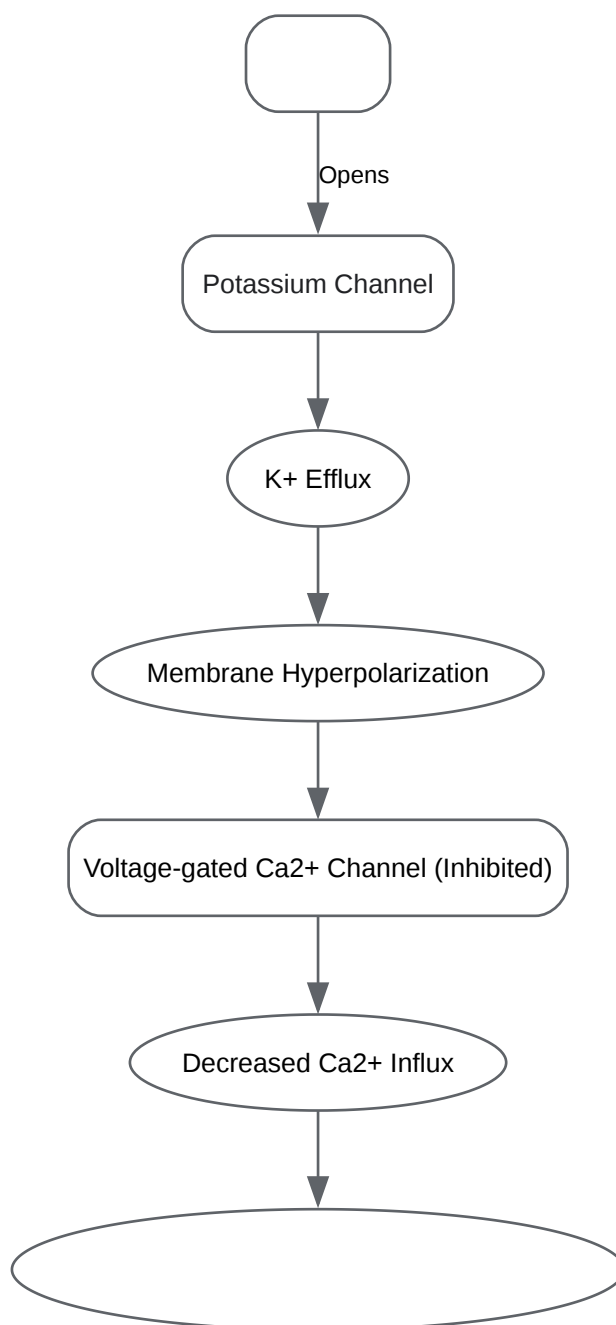


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Caption: General workflow for forced degradation studies.

Mechanism of Action and Signaling Pathway

P-1060 is classified as a potassium channel opener. These agents function by increasing the permeability of potassium channels in the cell membrane. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and reducing cellular excitability. This mechanism is particularly relevant in smooth muscle cells, leading to vasodilation, and in neurons, where it can have neuroprotective effects.



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Caption: Signaling pathway of potassium channel openers.

Summary and Future Directions

P-1060 is a potassium channel opener with a defined chemical structure. However, a significant gap exists in the publicly available literature regarding its quantitative solubility and stability data. For drug development professionals, obtaining this information through

experimental studies is a critical next step. The provided general experimental protocols for solubility and stability testing can serve as a foundation for such investigations. Further research into the specific subtype of potassium channels targeted by P-1060 would also provide a more detailed understanding of its pharmacological profile. Researchers are encouraged to consult patent literature from LEO Pharma from the period of P-1060's development for potentially more detailed, albeit less accessible, information.

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